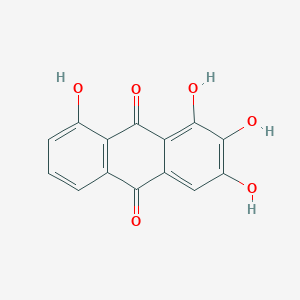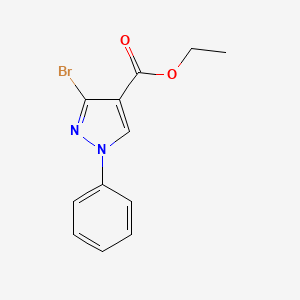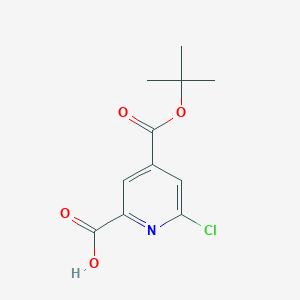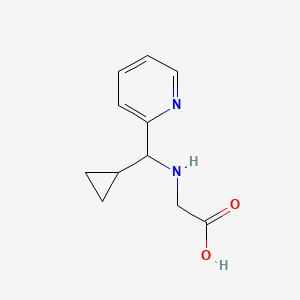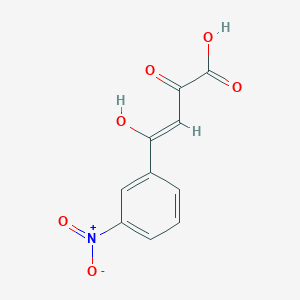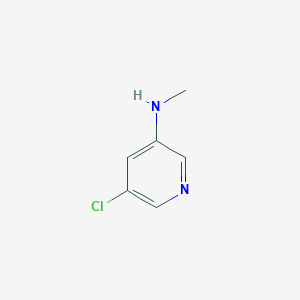
5-chloro-N-methylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cloro-N-metilpiridin-3-amina es un compuesto químico con la fórmula molecular C6H7ClN2. Es un derivado de la piridina, un compuesto orgánico heterocíclico básico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-cloro-N-metilpiridin-3-amina típicamente involucra la cloración de N-metilpiridin-3-amina. Un método común es la reacción de N-metilpiridin-3-amina con cloruro de tionilo (SOCl2) bajo condiciones de reflujo. La reacción procede de la siguiente manera:
N-metilpiridin-3-amina+SOCl2→5-cloro-N-metilpiridin-3-amina+HCl+SO2
Métodos de Producción Industrial
En un entorno industrial, la producción de 5-cloro-N-metilpiridin-3-amina puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de sistemas automatizados y condiciones de reacción controladas puede optimizar la eficiencia de producción y minimizar la formación de subproductos.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-cloro-N-metilpiridin-3-amina puede experimentar varias reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de cloro puede ser sustituido por otros nucleófilos, como aminas o tioles.
Reacciones de Oxidación: El compuesto puede ser oxidado para formar los correspondientes N-óxidos.
Reacciones de Reducción: La reducción puede conducir a la formación de N-metilpiridin-3-amina.
Reactivos y Condiciones Comunes
Sustitución: Reactivos como amida de sodio (NaNH2) o tiourea pueden usarse en condiciones suaves.
Oxidación: Agentes oxidantes como peróxido de hidrógeno (H2O2) o ácido m-cloroperbenzoico (m-CPBA) se emplean comúnmente.
Reducción: Agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4) se utilizan.
Productos Principales
Sustitución: Los productos incluyen varias piridinas sustituidas.
Oxidación: N-óxidos de 5-cloro-N-metilpiridin-3-amina.
Reducción: N-metilpiridin-3-amina.
Aplicaciones Científicas De Investigación
5-cloro-N-metilpiridin-3-amina tiene varias aplicaciones en la investigación científica:
Química Medicinal: Se utiliza como intermedio en la síntesis de productos farmacéuticos, particularmente en el desarrollo de inhibidores de quinasas y otras moléculas bioactivas.
Estudios Biológicos: El compuesto se utiliza en estudios relacionados con la inhibición enzimática y la unión a receptores.
Aplicaciones Industriales: Sirve como bloque de construcción en la síntesis de agroquímicos y colorantes.
Mecanismo De Acción
El mecanismo de acción de 5-cloro-N-metilpiridin-3-amina depende de su aplicación específica. En la química medicinal, puede actuar como un inhibidor de ciertas enzimas o receptores uniéndose a sus sitios activos. El átomo de cloro y el anillo de piridina juegan un papel crucial en su afinidad de unión y especificidad.
Comparación Con Compuestos Similares
Compuestos Similares
5-metilpiridin-3-amina: Estructura similar pero con un grupo metilo en lugar de un átomo de cloro.
5-fluoropiridin-3-amina: Contiene un átomo de flúor en lugar de cloro.
N-metilpiridin-3-amina: Carece de la sustitución de cloro.
Singularidad
5-cloro-N-metilpiridin-3-amina es única debido a la presencia del átomo de cloro, que puede influir significativamente en su reactividad y propiedades de unión. Esto la convierte en un compuesto valioso en la síntesis de productos farmacéuticos específicos y otras moléculas bioactivas.
Propiedades
Número CAS |
1158838-28-8 |
|---|---|
Fórmula molecular |
C6H7ClN2 |
Peso molecular |
142.58 g/mol |
Nombre IUPAC |
5-chloro-N-methylpyridin-3-amine |
InChI |
InChI=1S/C6H7ClN2/c1-8-6-2-5(7)3-9-4-6/h2-4,8H,1H3 |
Clave InChI |
JOKOIYCSBHIPFK-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC(=CN=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B11759809.png)
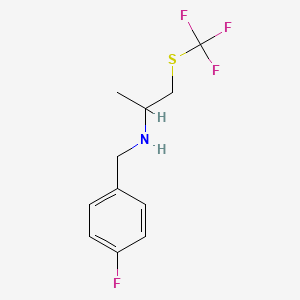
![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine](/img/structure/B11759825.png)
![(1R,2E)-N-[(3-chlorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B11759829.png)
![3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B11759836.png)
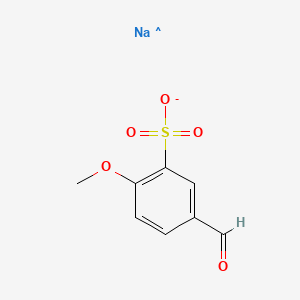
![4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol](/img/structure/B11759851.png)
